molecular formula C13H13NO3 B11874173 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid

3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid

Cat. No.: B11874173
M. Wt: 231.25 g/mol
InChI Key: ZSNBLGFDDTVFLO-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent like diphenyl ether under controlled temperature conditions . The resulting product undergoes further purification to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-grade equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinoline derivatives.

Scientific Research Applications

3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid include other quinoline derivatives such as:

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its unique structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(4-methyl-2-oxo-1H-quinolin-6-yl)propanoic acid

InChI

InChI=1S/C13H13NO3/c1-8-6-12(15)14-11-4-2-9(7-10(8)11)3-5-13(16)17/h2,4,6-7H,3,5H2,1H3,(H,14,15)(H,16,17)

InChI Key

ZSNBLGFDDTVFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)CCC(=O)O

Origin of Product

United States

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